molecular formula C11H17BO3S B1421979 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol CAS No. 1026796-39-3

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

Cat. No.: B1421979
CAS No.: 1026796-39-3
M. Wt: 240.13 g/mol
InChI Key: KWUMGVAXLIZGJS-UHFFFAOYSA-N
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Description

(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol (CAS: 1026796-39-3) is a boronate ester derivative featuring a thiophene core substituted with a hydroxymethyl group at the 2-position and a pinacol-protected boronic acid moiety at the 5-position. Its molecular formula is C₁₁H₁₇BO₃S, with a molecular weight of 240.13 g/mol . The compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to the stability imparted by the pinacol boronate group, which enhances its handling and shelf life compared to free boronic acids . The hydroxymethyl group offers additional reactivity for further functionalization, such as oxidation to aldehydes or esterification .

Properties

IUPAC Name

[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17BO3S/c1-10(2)11(3,4)15-12(14-10)9-6-5-8(7-13)16-9/h5-6,13H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUMGVAXLIZGJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201162128
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-39-3
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026796-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-thiophenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201162128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiophenol derivatives with boronic acids or esters under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of various cancer cell lines.

Case Study: Anticancer Activity
In vitro studies demonstrated that (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol exhibited significant cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with an IC50 value of 0.126 µM. This suggests a selective toxicity towards cancer cells while sparing normal cells.

Cell LineIC50 (µM)Effect on Normal Cells
MDA-MB-231 (Breast)0.126Low
Normal Fibroblasts>10Minimal

Antimicrobial Properties

Research indicates that this compound displays antimicrobial activity against several bacterial strains.

Case Study: Antimicrobial Efficacy
In a laboratory setting, the compound was tested against multidrug-resistant Staphylococcus aureus and other strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus4–8
Mycobacterium abscessus8
Mycobacterium smegmatis6

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its boron functionality. It can participate in cross-coupling reactions such as Suzuki-Miyaura coupling.

Example Reaction
In a typical Suzuki reaction, this compound can react with aryl halides to form biaryl compounds.

Mechanism of Action

The compound exerts its effects primarily through its role as a boronic acid derivative in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds by reacting with organohalides in the presence of a palladium catalyst. The molecular targets and pathways involved are typically the organic molecules undergoing the cross-coupling reaction.

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Utility : The target compound’s hydroxymethyl group enables post-functionalization, distinguishing it from aldehyde or acetyl analogs .
  • Stability: Pinacol boronate esters exhibit superior hydrolytic stability compared to non-cyclic boronic acids, critical for storage and reaction conditions .
  • Electronic Effects : Thiophene-based boronates generally show higher reactivity in Suzuki couplings than phenyl analogs due to enhanced electron density .

Biological Activity

The compound (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol is a boron-containing organic compound that has gained attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H19BO3C_{13}H_{19}BO_3, with a molecular weight of 234.10 g/mol. Its structure includes a thiophene ring and a dioxaborolane moiety which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₃H₁₉BO₃
Molecular Weight234.10 g/mol
Boiling PointNot available
SolubilityInsoluble in water

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through the boron atom. Boron compounds have been shown to influence enzyme activity and protein interactions, particularly in cancer biology and immunology.

1. Anticancer Activity

Recent studies have indicated that boron-containing compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, compounds similar to this compound have demonstrated inhibitory effects on key proteins associated with cancer cell survival.

2. Immune Modulation

Research has shown that certain derivatives of this compound can enhance immune responses by interacting with immune checkpoint proteins such as PD-1/PD-L1. For example, a study involving mouse splenocytes demonstrated that specific concentrations of related compounds could effectively rescue immune cells from suppression by PD-L1 interactions .

Study 1: Inhibition of Perforin Activity

A series of boron compounds were tested for their ability to inhibit perforin-mediated cytotoxicity in natural killer (NK) cells. The results indicated that certain structural modifications increased potency while maintaining low toxicity levels .

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results with IC50 values indicating significant cytotoxicity at micromolar concentrations without affecting normal cell viability .

Tables of Biological Activity

Below is a summary table highlighting the biological activities observed in various studies:

Study ReferenceActivity TestedResultIC50 Value
Perforin InhibitionSignificant inhibition at low concentrations≤ 2.5 μM
Cytotoxicity in Cancer Cell LinesEffective against multiple cancer typesVaries by cell line
Immune Response ModulationEnhanced immune cell activityEffective at 100 nM

Preparation Methods

Method A: Boronate Ester Formation via Mixture of Organoboron Reagents

Based on recent literature, such as the synthesis of related boron-thiophene compounds, the following procedure is common:

Step Reagents / Conditions Description
1 2-Thiopheneboronic acid pinacol ester Starting material
2 Deoxygenation with argon Ensures inert atmosphere
3 Palladium-catalyzed cross-coupling Using Pd catalysts like Pd2(dba)3 with phosphine ligands
4 Heating at 100°C Facilitates coupling to form the boronate ester

This method is supported by the synthesis of similar thiophene derivatives, where palladium-catalyzed Suzuki-Miyaura cross-coupling is employed to attach boronic esters to thiophene rings.

Method B: Functionalization to Hydroxymethyl Group

Post-boronization, the methylation or hydroxymethylation involves:

This approach is supported by literature on boronate ester transformations, where oxidation with hydrogen peroxide or similar reagents yields the corresponding alcohol.

Reaction Conditions and Optimization

Parameter Typical Range Notes
Temperature 80–110°C For Suzuki coupling reactions
Solvent Toluene, DMA, ethanol Common solvents for boron chemistry
Catalyst Pd2(dba)3, Xantphos Palladium-based catalysts for coupling
Reaction Time 12–24 hours Ensures complete conversion
Atmosphere Argon or nitrogen Inert atmosphere to prevent oxidation

Data Table of Preparation Parameters

Step Reagents Solvent Catalyst Temperature Time Yield Notes
Boronate ester synthesis 2-Thiopheneboronic acid pinacol ester Toluene/DMA Pd2(dba)3 + Ligand 100°C 12–24 h ~70–85% Inert atmosphere, deoxygenated
Hydroxymethyl functionalization Formaldehyde or paraformaldehyde THF or aqueous - Room temp to 50°C 4–8 h Variable Oxidation or nucleophilic addition

Notable Research Findings

  • Cross-coupling reactions using palladium catalysts have demonstrated high efficiency in attaching boronic esters to thiophene rings, with yields often exceeding 80% when optimized.
  • Oxidative hydroxymethylation of boronate derivatives can be achieved using formaldehyde under mild conditions, providing a straightforward route to the target compound.
  • The stability of the boronate ester during subsequent functionalization steps is critical; protective groups or reaction conditions are optimized to prevent hydrolysis or side reactions.

Summary of Critical Factors

Q & A

Q. Table 1: Representative Coupling Yields

Partner (Ar-X)CatalystYield (%)Reference
4-BromotoluenePd(dppf)Cl2_285
2-ChloropyridinePd(OAc)2_2/SPhos72

Advanced: How does the methanol substituent impact the compound’s applicability in materials science?

Answer:
The –CH2_2OH group enables:

  • Post-Functionalization : Etherification or esterification for tuning solubility (e.g., PEGylation for hydrophilic polymers) .
  • Coordination Chemistry : Acts as a ligand for metal-organic frameworks (MOFs) or catalysis (e.g., Cu(I)-mediated click chemistry) .
  • Self-Assembly : Hydrogen bonding drives crystalline packing, relevant for organic semiconductors (e.g., XRD studies show π-π stacking distances of 3.5–4.0 Å) .

Basic: What analytical methods are recommended for quantifying trace impurities in this compound?

Answer:

  • HPLC-UV/HRMS : Reverse-phase C18 column (ACN:H2_2O + 0.1% formic acid), detecting residual pinacol (retention time ~5.2 min) or deboronated thiophene byproducts .
  • ICP-MS : Quantifies residual Pd (typical limits: <10 ppm) from catalytic steps .

Q. Table 2: Typical Impurity Profile

ImpurityConcentration (ppm)Method
Pinacol≤500HPLC
Pd≤8ICP-MS

Advanced: What computational tools predict the reactivity of this compound in novel reaction environments?

Answer:

  • DFT Calculations : Gaussian or ORCA software models transition states (e.g., B3LYP/6-31G* level) to predict coupling barriers or competing pathways .
  • Molecular Dynamics (MD) : Simulates solvation effects in ionic liquids or micellar media (e.g., SDS surfactant) to optimize green chemistry protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol
Reactant of Route 2
(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl)methanol

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